molecular formula C8H7BrF2MgO B14897017 (2-Ethoxy-3,5-difluorophenyl)magnesium bromide

(2-Ethoxy-3,5-difluorophenyl)magnesium bromide

Cat. No.: B14897017
M. Wt: 261.35 g/mol
InChI Key: FFRFVJQEYPBANT-UHFFFAOYSA-M
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Description

(2-ethoxy-3,5-difluorophenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds widely used in organic synthesis for forming carbon-carbon bonds. This particular compound features an ethoxy group and two fluorine atoms on a phenyl ring, making it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-ethoxy-3,5-difluorophenyl)magnesium bromide typically involves the reaction of 2-ethoxy-3,5-difluorobromobenzene with magnesium metal in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from reacting with the Grignard reagent. The general reaction is as follows:

2-ethoxy-3,5-difluorobromobenzene+Mg(2-ethoxy-3,5-difluorophenyl)magnesium bromide\text{2-ethoxy-3,5-difluorobromobenzene} + \text{Mg} \rightarrow \text{this compound} 2-ethoxy-3,5-difluorobromobenzene+Mg→(2-ethoxy-3,5-difluorophenyl)magnesium bromide

Industrial Production Methods

In industrial settings, the production of Grignard reagents like this compound is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(2-ethoxy-3,5-difluorophenyl)magnesium bromide undergoes various types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.

    Coupling Reactions: Participates in cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Alkyl Halides: Used in nucleophilic substitution reactions.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    New Carbon-Carbon Bonds: Formed in nucleophilic substitution and coupling reactions.

Scientific Research Applications

Chemistry

In chemistry, (2-ethoxy-3,5-difluorophenyl)magnesium bromide is used for synthesizing complex organic molecules. It is particularly useful in the pharmaceutical industry for creating drug intermediates and active pharmaceutical ingredients.

Biology and Medicine

In biological and medical research, this compound is used to modify biomolecules, aiding in the development of new therapeutic agents. Its ability to introduce fluorine atoms into organic molecules is valuable for improving the metabolic stability and bioavailability of drugs.

Industry

In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its reactivity and versatility make it a valuable tool for various synthetic applications.

Mechanism of Action

The mechanism of action of (2-ethoxy-3,5-difluorophenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This nucleophilic addition forms new carbon-carbon bonds, which are essential in organic synthesis. The presence of fluorine atoms enhances the reactivity and selectivity of the compound, making it a powerful reagent in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: A simpler Grignard reagent without the ethoxy and fluorine substituents.

    (2-Methoxyphenyl)magnesium Bromide: Contains a methoxy group instead of an ethoxy group.

    (3,5-Difluorophenyl)magnesium Bromide: Lacks the ethoxy group but has similar fluorine substitution.

Uniqueness

(2-ethoxy-3,5-difluorophenyl)magnesium bromide is unique due to the presence of both ethoxy and fluorine substituents on the phenyl ring. These substituents enhance its reactivity and selectivity, making it a versatile reagent for various synthetic applications.

Properties

IUPAC Name

magnesium;1-ethoxy-2,4-difluorobenzene-6-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2O.BrH.Mg/c1-2-11-8-4-3-6(9)5-7(8)10;;/h3,5H,2H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRFVJQEYPBANT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=[C-]1)F)F.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2MgO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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